

Application Notes: AF 568 DBCO for Tracking Chondrocytes In Vivo

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Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

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Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo tracking of chondrocytes is a critical tool for evaluating cell-based therapies for cartilage repair and understanding the fate of implanted cells. A robust method for this involves a two-step bioorthogonal labeling strategy: metabolic glycoengineering followed by copper-free click chemistry.^{[1][2]} First, chondrocytes are cultured with an unnatural azide-modified sugar, tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and presented on the cell surface.^{[1][2]} Subsequently, these azide groups are specifically conjugated to a fluorescent dye, such as AF 568, that is linked to dibenzocyclooctyne (DBCO).^[1] This strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with native biochemical processes or requiring cytotoxic copper catalysts.^{[3][4][5]} This method allows for stable, covalent labeling of chondrocytes, enabling prolonged in vivo tracking.^{[1][2]} Studies have shown that chondrocytes labeled with a similar DBCO-dye conjugate could be tracked for up to 4 weeks in vivo.^{[1][2]}

AF 568 DBCO is a bright, photostable, orange-fluorescent probe that is well-suited for in vivo imaging.[6][7] Its spectral properties are similar to other common fluorophores like Alexa Fluor® 568, making it compatible with standard fluorescence microscopy and imaging systems.[6][7]

Data Presentation

Table 1: Quantitative Parameters for Chondrocyte Labeling and Tracking

Parameter	Value/Range	Notes	Source
Ac4ManNAz Concentration	10–50 μ M	Higher concentrations (50 μ M) may impact cellular functions like energy generation and migration. 10 μ M is suggested as an optimal concentration to balance labeling efficiency and cell health.	[1][8][9]
Ac4ManNAz Incubation Time	24–72 hours	3 days of incubation has been shown to be effective for chondrocytes.	[1][10]
DBCO-Dye Concentration	15–50 μ M	The optimal concentration should be determined for each cell type to maximize signal and minimize background.	[1][11]
DBCO-Dye Incubation Time	45–60 minutes	Shorter incubation times are possible due to the fast reaction kinetics of SPAAC.	[1][11]
In Vivo Tracking Duration	Up to 4 weeks	Demonstrated with DBCO-650 labeled chondrocytes implanted subcutaneously in mice.	[1][2]

| Cell Viability | High | The labeling method exhibits low cytotoxicity. [\[\[1\]\[2\]](#) |

Table 2: Spectral Properties of **AF 568 DBCO**

Property	Value	Source
Excitation Maximum	~578-579 nm	[6][7][12][13]
Emission Maximum	~602-603 nm	[6][7][12][13]
Recommended Laser Line	568 nm or 532 nm	[6]
Molar Extinction Coefficient	~88,000-94,000 cm ⁻¹ M ⁻¹	[6][7]

| Structurally Similar Dyes | Alexa Fluor® 568, CF® 568 Dye [\[\[6\]\[7\]](#) |

Experimental Protocols

Protocol 1: Metabolic Labeling of Chondrocytes with Ac4ManNAz

This protocol describes the incorporation of azide groups onto the cell surface glycans of chondrocytes.

Materials:

- Primary chondrocytes or chondrocyte cell line
- Complete chondrocyte culture medium (e.g., DMEM with 10% FBS, antibiotics)
- Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.

- Cell Seeding: Seed chondrocytes in culture flasks or plates at a desired density and allow them to adhere and grow.
- Metabolic Labeling:
 - Dilute the Ac4ManNAz stock solution into the complete culture medium to a final concentration of 10-50 μM .[\[8\]](#)[\[9\]](#)[\[10\]](#) A lower concentration of 10 μM is recommended to minimize potential effects on cell physiology while maintaining sufficient labeling.[\[8\]](#)[\[9\]](#)[\[14\]](#)
 - Replace the existing medium with the Ac4ManNAz-containing medium.
 - Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azide sugar.[\[1\]](#)[\[10\]](#)

Protocol 2: Fluorescent Labeling with **AF 568 DBCO**

This protocol details the copper-free click chemistry reaction to attach the fluorescent dye to the azide-modified chondrocytes.

Materials:

- Azide-labeled chondrocytes (from Protocol 1)
- **AF 568 DBCO**
- Complete culture medium (serum-free medium is sometimes preferred for the labeling step to reduce non-specific binding)
- PBS

Procedure:

- Prepare **AF 568 DBCO** Solution: Prepare a stock solution of **AF 568 DBCO** in DMSO (e.g., 2 mM).[\[11\]](#) Dilute this stock solution in culture medium to a final working concentration of 15-50 μM .
- Cell Washing: Gently wash the azide-labeled chondrocytes twice with warm PBS to remove residual Ac4ManNAz.[\[11\]](#)

- Click Reaction:
 - Add the **AF 568 DBCO**-containing medium to the cells.
 - Incubate for 45-60 minutes at 37°C, protected from light.[\[1\]](#)[\[11\]](#)
- Final Washing: Wash the cells three times with PBS to remove unbound **AF 568 DBCO**.[\[11\]](#)
- Verification (Optional): The labeled cells are now ready for downstream applications. Labeling efficiency can be confirmed using fluorescence microscopy or flow cytometry.

Protocol 3: Preparation and Administration of Labeled Chondrocytes for In Vivo Studies

Materials:

- **AF 568 DBCO**-labeled chondrocytes
- Trypsin-EDTA
- Sterile PBS or saline for injection
- (Optional) 3D scaffold material compatible with chondrocytes

Procedure:

- Cell Harvesting: Detach the labeled chondrocytes from the culture vessel using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
- Cell Counting and Viability: Resuspend the cell pellet in a small volume of PBS. Perform a cell count and assess viability using a method like Trypan Blue exclusion.
- Preparation for Injection: Centrifuge the required number of cells (e.g., 1×10^6 cells) and resuspend them in a sterile, physiologically compatible carrier, such as PBS or saline, at the desired concentration for injection.[\[1\]](#)[\[2\]](#)
- In Vivo Administration:

- For cartilage defect models, the cell suspension can be injected directly into the joint space.
- Alternatively, cells can be seeded onto a 3D scaffold, which is then implanted into the defect site or a subcutaneous location in an animal model (e.g., nude mouse).[1][2][15]

Protocol 4: In Vivo Imaging and Ex Vivo Analysis

Materials:

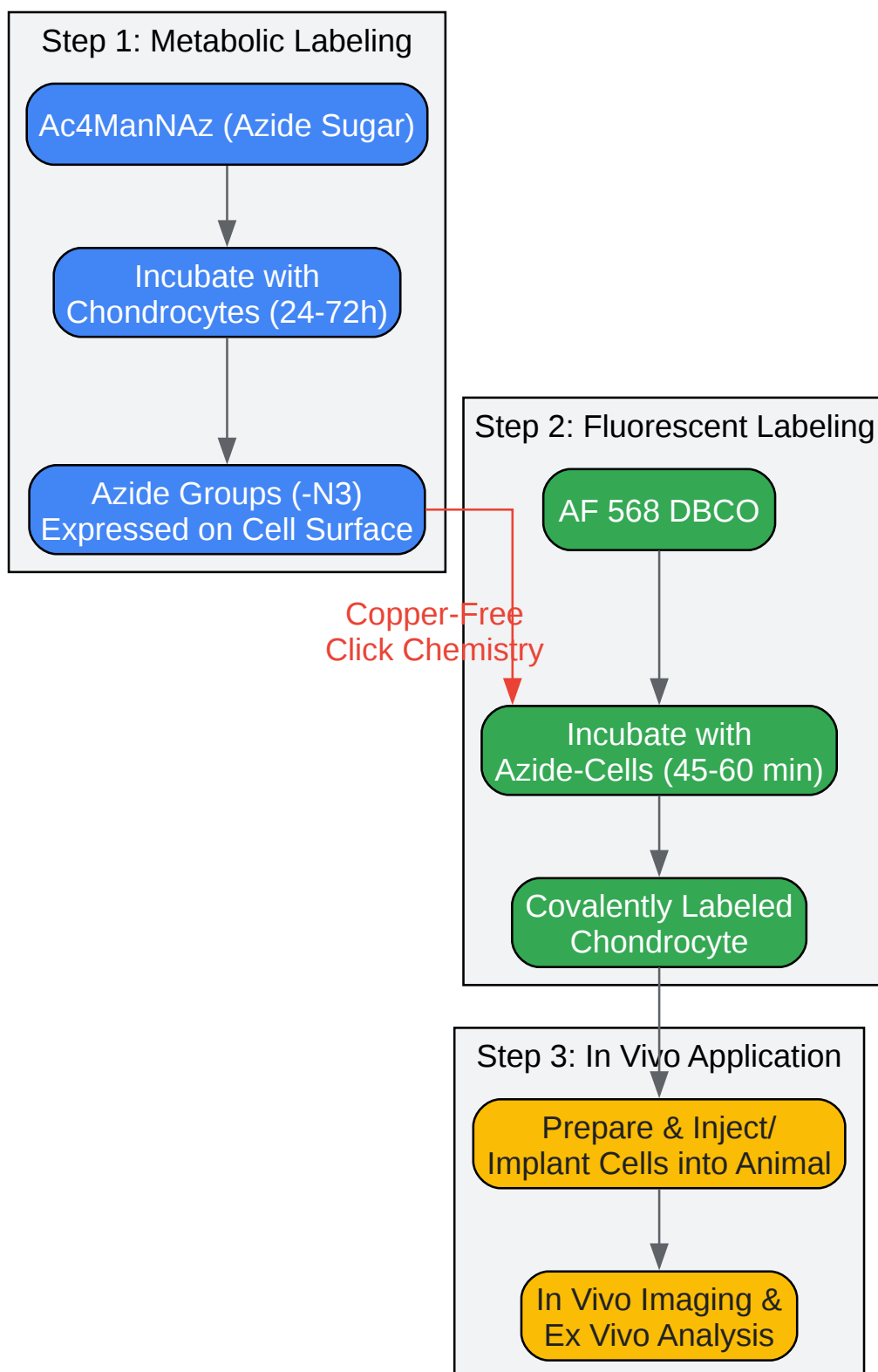
- Animal model with implanted labeled chondrocytes
- In vivo fluorescence imaging system
- Histology equipment

Procedure:

- In Vivo Imaging:
 - At desired time points post-implantation (e.g., 1, 7, 14, 28 days), anesthetize the animal.
 - Use a suitable in vivo imaging system (e.g., IVIS, multiphoton microscopy) equipped with appropriate filters for AF 568 (Excitation: ~570 nm, Emission: ~600 nm) to detect the fluorescent signal from the labeled cells.[16]
- Ex Vivo Analysis:
 - At the end of the study, euthanize the animals and harvest the tissue of interest (e.g., the joint or the subcutaneous implant).
 - The tissue can be imaged ex vivo to confirm the location of the labeled cells.
 - For detailed histological analysis, fix the tissue, embed in paraffin or OCT, and prepare sections.
 - Analyze the sections using fluorescence microscopy to visualize the AF 568-labeled chondrocytes in the context of the tissue architecture. Co-staining with histological dyes

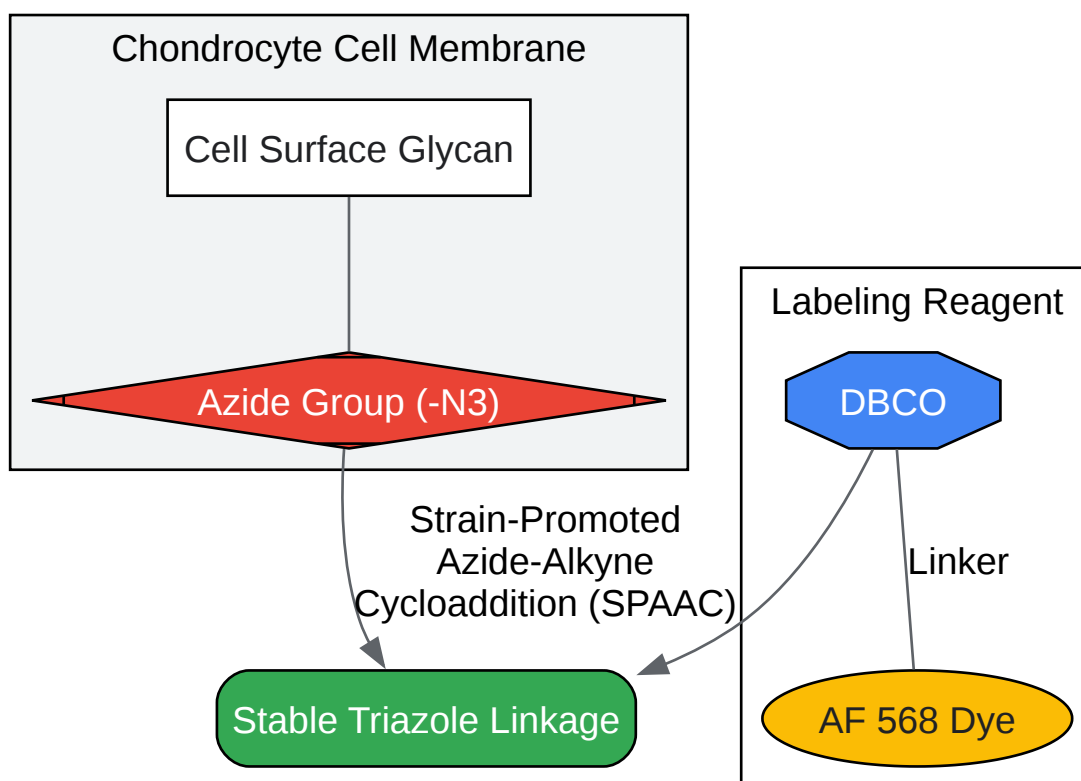
(e.g., Safranin O for cartilage matrix) or antibodies can provide further information on cell fate and function.

Visualizations



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Caption: Experimental workflow for labeling and tracking chondrocytes.



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Caption: Bioorthogonal copper-free click chemistry reaction.

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